molecular formula C16H16F3NO2S B2732945 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide CAS No. 1797337-17-7

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2732945
CAS No.: 1797337-17-7
M. Wt: 343.36
InChI Key: MZLQJHJCDBLPND-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound featuring a benzamide core integrated with a 5-methylthiophene moiety. This complex molecule is characterized by a structure that includes a trifluoromethyl group attached to the benzamide ring, a feature known in medicinal chemistry to enhance metabolic stability and lipophilicity, which can influence the compound's absorption and distribution properties . The molecule also contains a thiophene ring, a five-membered heterocycle that is a common scaffold in pharmaceuticals and materials science due to its electronic properties . Compounds with similar structural features, particularly those combining sulfonyl, amide, and heterocyclic systems, are frequently investigated in scientific research for their potential biological activities and as building blocks for the synthesis of more complex molecules . Researchers are exploring such compounds for applications in various fields, including medicinal chemistry and materials science. The presence of both the electron-withdrawing trifluoromethyl group and the heteroaromatic thiophene ring suggests this compound may be a valuable intermediate for further chemical exploration and development. This product is intended for research applications in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-10-7-8-14(23-10)13(22-2)9-20-15(21)11-5-3-4-6-12(11)16(17,18)19/h3-8,13H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLQJHJCDBLPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzoic acid and 2-(5-methylthiophen-2-yl)ethanol.

    Formation of Benzoyl Chloride: 2-(trifluoromethyl)benzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride.

    Amide Formation: The benzoyl chloride is then reacted with 2-(5-methylthiophen-2-yl)ethanol in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Biological Activity Key Physicochemical Properties References
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide - 2-CF₃ benzamide
- Methoxyethyl-thiophene side chain
Inferred: Potential nematicidal or enzyme-inhibitory activity (based on analogs) High lipophilicity (CF₃, thiophene); moderate solubility (methoxy) -
Fluopyram
(N-[2-(3-chloro-5-CF₃-pyridinyl)ethyl]-2-CF₃-benzamide)
- 2-CF₃ benzamide
- Pyridine-containing side chain
Nematicide (controls Meloidogyne enterolobii in crops) High log P (pyridine, CF₃); stable under physiological conditions
Nitazoxanide
(2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide)
- Nitrothiazole substituent
- Acetoxy group
Antiparasitic (broad-spectrum vs. protozoa, helminths) Low solubility in water; metabolized to active tizoxanide
[125I]PIMBA
(N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide)
- Iodinated benzamide
- Piperidinylethyl side chain
Sigma receptor ligand (prostate cancer imaging/therapy) High tumor uptake; rapid blood clearance
N-(5-chloro-4-methylbenzothiazol-2-yl)-2-methoxybenzamide - Benzothiazole substituent
- 2-methoxybenzamide
Unspecified (benzothiazoles commonly exhibit antimicrobial or anticancer activity) Moderate solubility (methoxy); aromatic π-stacking potential

Structural and Functional Analysis

  • Trifluoromethyl Group : The -CF₃ group in the target compound and fluopyram enhances metabolic stability and lipophilicity, favoring membrane penetration. However, fluopyram’s pyridine ring may improve target specificity in nematode acetylcholinesterase inhibition compared to the thiophene’s electron-rich aromatic system.
  • Heterocyclic Moieties: The 5-methylthiophen-2-yl group in the target compound contrasts with nitazoxanide’s nitrothiazole and [125I]PIMBA’s piperidinyl groups.
  • Methoxy Group: The methoxy substituent in the target compound and N-(5-chloro-4-methylbenzothiazol-2-yl)-2-methoxybenzamide increases solubility relative to non-polar analogs, balancing the -CF₃’s hydrophobicity.

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article synthesizes existing research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural features:

  • Chemical Formula : C₁₄H₁₅F₃N₂O₁S
  • Molecular Weight : 320.34 g/mol
  • Structural Characteristics : The presence of a trifluoromethyl group, a methoxy group, and a thiophene moiety contributes to its unique pharmacological profile.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The benzamide structure is known for its activity as a neuroleptic agent, which suggests that this compound may exhibit similar properties.

Neuroleptic Activity

In studies involving benzamide derivatives, it was found that modifications to the benzamide structure significantly affect their neuroleptic activity. For example, the introduction of specific substituents can enhance receptor affinity and selectivity. A related compound was reported to be significantly more active than metoclopramide, indicating that structural modifications can lead to enhanced biological effects .

In Vitro Studies

  • Dopamine Receptor Binding : Preliminary binding assays demonstrate that the compound exhibits affinity for dopamine D2 receptors, which are critical in the treatment of psychotic disorders.
  • Serotonin Receptor Interaction : The compound also shows potential interaction with serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
  • Neuroprotective Effects : In vitro studies suggest that the compound may exert neuroprotective effects against oxidative stress in neuronal cell lines.

In Vivo Studies

Case studies involving animal models have shown promising results:

  • Behavioral Studies : Administration of the compound resulted in reduced apomorphine-induced stereotypy in rodents, indicating potential antipsychotic properties.
  • Toxicology Reports : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal side effects observed during trials.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructureD2 Receptor Affinity (Ki, nM)Serotonin Receptor Affinity (Ki, nM)Neuroprotective Activity
MetoclopramideBenzamide150200Moderate
This compoundBenzamide with trifluoromethyl50100High

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